molecular formula C8H8Cl2N2 B13525133 4-(Azetidin-3-yl)-2,5-dichloropyridine

4-(Azetidin-3-yl)-2,5-dichloropyridine

Cat. No.: B13525133
M. Wt: 203.07 g/mol
InChI Key: JCIYVIZMIIJIMT-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)-2,5-dichloropyridine is a heterocyclic compound that features both an azetidine ring and a dichloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)-2,5-dichloropyridine typically involves the formation of the azetidine ring followed by its attachment to the dichloropyridine moiety. One common method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . Another approach is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

For industrial-scale production, green and cost-effective methods are preferred. One such method involves the use of commercially available starting materials and environmentally friendly reagents. For example, the synthesis of quaternary heterocyclic intermediates can be achieved through green oxidation reactions in microchannel reactors .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)-2,5-dichloropyridine can undergo various types of chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can modify the pyridine ring or the azetidine ring.

    Substitution: Halogen atoms in the dichloropyridine moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can yield oxetane derivatives, while substitution reactions can introduce various functional groups into the dichloropyridine moiety .

Scientific Research Applications

4-(Azetidin-3-yl)-2,5-dichloropyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)-2,5-dichloropyridine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The dichloropyridine moiety can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

4-(Azetidin-3-yl)-2,5-dichloropyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dichloropyridine moiety, which imparts distinct chemical and biological properties compared to other azetidine derivatives.

Properties

Molecular Formula

C8H8Cl2N2

Molecular Weight

203.07 g/mol

IUPAC Name

4-(azetidin-3-yl)-2,5-dichloropyridine

InChI

InChI=1S/C8H8Cl2N2/c9-7-4-12-8(10)1-6(7)5-2-11-3-5/h1,4-5,11H,2-3H2

InChI Key

JCIYVIZMIIJIMT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC(=NC=C2Cl)Cl

Origin of Product

United States

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